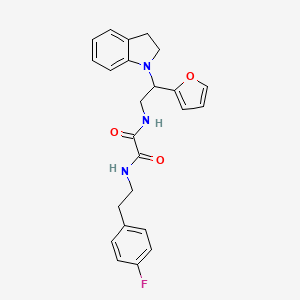

N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as FENROX or N-(4-fluorophenethyl)-N-(2-(furan-2-yl)-2-(1H-indol-3-yl)ethyl)oxalamide, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. FENROX is a synthetic compound that belongs to the family of oxalamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Applications De Recherche Scientifique

Fluorination Techniques

Fluorination of heteroaromatic compounds is a key aspect in the development of many pharmaceuticals and agrochemicals due to the unique properties that fluorine atoms impart to organic molecules. A study by Yuan, Yao, and Tang (2017) highlights the decarboxylative fluorination of electron-rich heteroaromatics, including furans and indoles, which are structural components of the compound . This process is crucial for synthesizing monomers like 2- and 3-fluoroindoles, potentially applicable to N1-(4-fluorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide (Yuan, Yao, & Tang, 2017).

Cyclization Processes

Cyclization reactions are fundamental in organic synthesis, particularly in pharmaceutical chemistry. Ichikawa et al. (2002) explored the 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes with various nucleophiles, including the furan and indole moieties found in the compound of interest. This method leads to the formation of fluorinated indoles and furans, demonstrating its potential relevance to synthesizing derivatives of this compound (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).

Antimalarial Activity

The synthesis and modification of furan derivatives have been studied for their potential in treating malaria. Krake et al. (2017) synthesized derivatives of furan compounds, investigating their potency and metabolic stability, which is pertinent to the synthesis and potential applications of this compound in antimalarial research (Krake, Martinez, McLaren, Ryan, Chen, White, Charman, Campbell, Willis, & Dias, 2017).

Visible-Light-Induced Reactions

Visible-light-induced reactions are increasingly important in organic synthesis. Zhang et al. (2016) reported on the synthesis of oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one via visible-light-induced aerobic dearomative reactions of indoles. This research indicates potential applications in synthesizing complex molecules like this compound (Zhang, Duan, Li, Cheng, & Zhu, 2016).

Sphingosine-1-Phosphate Receptor Modulation

The modulation of sphingosine-1-phosphate (S1P) receptors is a promising approach in drug discovery. Urbano et al. (2011) conducted research on small molecule antagonists of the S1P₄ receptor, highlighting the significance of furan derivatives in developing novel mechanism-based drugs. This could be relevant to the development of drugs based on this compound (Urbano, Guerrero, Zhao, Velaparthi, Schaeffer, Brown, Rosen, & Roberts, 2011).

Propriétés

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O3/c25-19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-31-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUJSYVJICRFBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2970510.png)

![[1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2970514.png)

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2970517.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2970524.png)

![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)

![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)

![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)